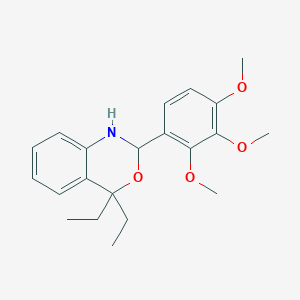
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Descripción general
Descripción
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique chemical structures and properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is formed through a cyclization reaction involving an amine and a phenol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of Substituents: The diethyl and trimethoxyphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: Utilized in the production of advanced materials, coatings, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: shares similarities with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
4,4-diethyl-2-(2,3,4-trimethoxyphenyl)-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-6-21(7-2)15-10-8-9-11-16(15)22-20(26-21)14-12-13-17(23-3)19(25-5)18(14)24-4/h8-13,20,22H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLLBHSIQVRVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=C(C(=C(C=C3)OC)OC)OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)

![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)

![3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B4778759.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)


![[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE](/img/structure/B4778801.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4778803.png)
![(5Z)-3-(3-chloro-4-methylphenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4778815.png)
